2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1173788-58-3
Cat. No.: VC2567704
Molecular Formula: C22H39BO2S
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173788-58-3 |
|---|---|
| Molecular Formula | C22H39BO2S |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 2-(4-dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C22H39BO2S/c1-6-7-8-9-10-11-12-13-14-15-16-19-17-20(26-18-19)23-24-21(2,3)22(4,5)25-23/h17-18H,6-16H2,1-5H3 |
| Standard InChI Key | KFTOUTPAXZWQLP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCCCCCCCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Identification
2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a thiophene ring with a dodecyl chain at the 4-position and a pinacol boronic ester group at the 2-position. This structural arrangement provides the molecule with distinct chemical properties that make it valuable in various synthetic applications. The compound is identifiable through multiple naming conventions and chemical identifiers as outlined in Table 1.
Table 1: Chemical Identification Parameters of 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
| Parameter | Value |
|---|---|
| CAS Number | 1173788-58-3 |
| Molecular Formula | C₂₂H₃₉BO₂S |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 2-(4-dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| InChIKey | KFTOUTPAXZWQLP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCCCCCCCC |
The compound is also known by several synonyms, including 4-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, 2-(4-Dodecyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and 3-Dodecyl-5-thiopheneboronic acid pinacol ester . These alternative names reflect the different ways of describing the compound's structure and highlight its relationship to other boronic ester derivatives.
Synthetic Methodologies
Lithiation-Borylation Route
The most common synthetic approach to 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves a lithiation-borylation sequence. This method typically starts with 4-dodecylthiophene, which undergoes lithiation at the 2-position using n-butyllithium, followed by treatment with a borylating agent such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
A representative synthesis described in the literature involves the treatment of a suitable 4-dodecylthiophene precursor with n-butyllithium in hexane, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This procedure has been reported to provide the target compound in moderate to good yields, typically around 57% .
Alternative Synthetic Approaches
While the lithiation-borylation route is the most commonly documented approach, alternative synthetic methodologies may also be viable. These could include palladium-catalyzed borylation of 2-halo-4-dodecylthiophenes or direct C-H borylation of 4-dodecylthiophene using iridium catalysts.
The synthesis of related compounds has been described using 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key reagent . For instance, in the synthesis of similar boronic esters, this reagent has been used in conjunction with metallated intermediates derived from aryl or heteroaryl halides.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and purity of 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The available proton NMR data for this compound is summarized in Table 2.
Table 2: ¹H NMR Spectroscopic Data for 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
| Signal (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.46 | doublet | 1H | Thiophene H-5 |
| 7.01 | doublet | 1H | Thiophene H-3 |
| 2.89 | triplet | 2H | α-CH₂ of dodecyl chain |
| 1.59 | multiplet | 2H | β-CH₂ of dodecyl chain |
| 1.33 | multiplet | 30H | Remaining CH₂ groups and pinacol CH₃ groups |
| 0.89 | triplet | 3H | Terminal CH₃ of dodecyl chain |
The ¹H NMR spectrum of the compound shows characteristic signals for the thiophene protons at 7.46 and 7.01 ppm, appearing as doublets due to mutual coupling . The dodecyl chain gives rise to the expected pattern of signals, with the α-methylene groups adjacent to the thiophene ring appearing at 2.89 ppm as a triplet. The pinacol methyl groups are likely part of the multiplet at 1.33 ppm, overlapping with signals from the methylene groups of the dodecyl chain.
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary application of 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The boronic acid pinacol ester group facilitates the formation of carbon-carbon bonds with aryl halides or triflates in the presence of a palladium catalyst, which is crucial for synthesizing complex molecules.
This compound has been specifically employed in the synthesis of acceptor-donor-acceptor-based materials, which are important in the development of organic electronic devices . The thiophene unit acts as an electron-rich donor component, while the boronic ester functionality enables coupling with electron-deficient acceptor units.
Synthesis of Heterocyclic Systems
2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been utilized in the preparation of complex heterocyclic systems. For example, it has been employed in the synthesis of 3,5-bis(4-dodecylthiophen-2-yl)-4H-1,2,6-thiadiazin-4-one through a palladium-catalyzed coupling reaction with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one .
Similarly, it can be used to introduce the 4-dodecylthiophen-2-yl group into various heterocyclic scaffolds, providing access to functionalized materials with tailored electronic and optical properties.
Applications in Materials Science
Organic Electronics and Photovoltaics
One of the most significant applications of 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the field of organic electronics and photovoltaics. Thiophene-based compounds are extensively explored in material science for creating novel materials with specific optical or electrical properties. The incorporation of the dodecyl chain enhances the solubility and processability of the resulting materials, while the thiophene unit contributes to the semiconducting properties.
Table 3: Applications of 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Materials Science
| Application Area | Function | Benefits |
|---|---|---|
| Organic Field-Effect Transistors | Building block for semiconducting materials | Enhances charge transport properties |
| Organic Photovoltaics | Component in donor-acceptor systems | Improves light absorption and charge separation |
| Conductive Polymers | Monomer for polymerization | Provides solubility and processability |
| Optoelectronic Devices | Active layer material | Tailors electronic and optical properties |
Polymer Synthesis and Device Fabrication
The compound has been used in the synthesis of conjugated polymers for electronic applications. For instance, it has been employed in the preparation of polymers containing benzothiadiazole units, which are promising materials for organic electronics .
In one reported application, a mixture of 4,7-dibromo-5,6-bis(octyloxy)-benzo thiadiazole and 2-(4-dodecylthiophene-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was used to synthesize polymers with specific optical and electronic properties . These polymers showed interesting absorption characteristics and potential for use in electronic devices.
Reaction Chemistry
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is perhaps the most important reaction involving 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This palladium-catalyzed cross-coupling reaction with aryl halides proceeds under mild conditions and is highly selective.
The mechanism involves oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic ester and reductive elimination to form the new carbon-carbon bond. The pinacol boronic ester group in 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it particularly effective for this transformation.
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